molecular formula C21H18N2O3 B2783133 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 1105243-81-9

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2783133
CAS RN: 1105243-81-9
M. Wt: 346.386
InChI Key: KRQZNQJWFQNMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by a team of researchers at the University of Aberdeen. Since then, it has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Scientific Research Applications

Synthesis and Chemical Characterization

The scientific interest in compounds similar to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is often rooted in their synthesis and potential chemical properties. For instance, derivatives of benzofuran and isoxazole have been synthesized for various studies, including cytotoxic activities against cancer cell lines. The synthesis process typically involves reactions with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol, followed by characterization through techniques like IR, 1H NMR, and mass spectrometry (Bhalgat et al., 2011). Additionally, these compounds' chemical structures have been detailed through elemental analysis, high-resolution mass spectrometry, and spectroscopy, establishing them as precursors for further chemical synthesis (Khodot & Rakitin, 2022).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds containing the benzofuran nucleus have been explored in several studies. For example, compounds with benzofuran moieties have demonstrated promising antimicrobial activities against various bacterial and fungal strains. The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus showed significant reductions in reaction times and high yields under ultrasound irradiation, with some compounds displaying promising antimicrobial activities at low minimum inhibition concentrations (Rezki, 2016).

Antitumor and Anticancer Activities

Research has also delved into the antitumor and anticancer activities of benzofuran and isoxazole derivatives. A study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, showing considerable antitumor activity against several human tumor cell lines. These findings suggest the potential utility of such compounds in developing new therapeutic agents against cancer (Yurttaş, Tay, & Demirayak, 2015).

Analgesic and Anti-inflammatory Activities

Additionally, the analgesic and anti-inflammatory potential of benzofuran derivatives has been assessed, indicating their potential as pain management solutions. Some studies have shown that specific derivatives exhibit significant analgesic and anti-inflammatory activities, which could be beneficial for developing new therapeutic agents for treating pain and inflammation (Kenchappa & Bodke, 2020).

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14(15-7-3-2-4-8-15)22-21(24)13-17-12-20(26-23-17)19-11-16-9-5-6-10-18(16)25-19/h2-12,14H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQZNQJWFQNMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.